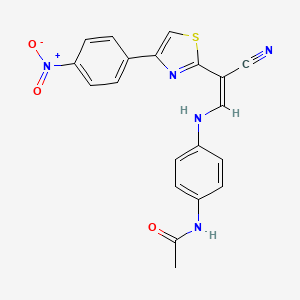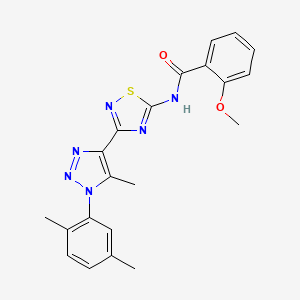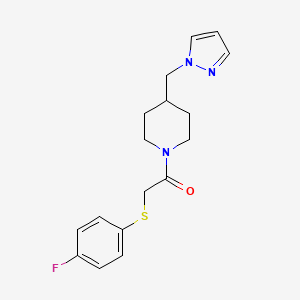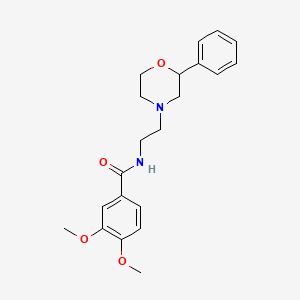
(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide, also known as CPTH6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide: has shown promise as a potential anticancer agent. Its mechanism of action involves inhibiting specific pathways crucial for cancer cell survival and proliferation. Researchers are investigating its efficacy against various cancer types, including breast, lung, and colon cancers. Preclinical studies have demonstrated its ability to suppress tumor growth and induce apoptosis (programmed cell death) in cancer cells .
Anti-Inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating immune responses. It interferes with pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Researchers are exploring its potential as an alternative to conventional anti-inflammatory drugs .
Neuroprotective Applications
Studies suggest that (Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide may protect neurons from oxidative stress and neurodegenerative conditions. Its antioxidant properties make it relevant for Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Researchers are investigating its ability to enhance neuronal survival and prevent cognitive decline .
Photodynamic Therapy (PDT)
The compound’s unique structure allows it to absorb light in the visible spectrum. Researchers are exploring its use in photodynamic therapy (PDT), a non-invasive cancer treatment. In PDT, the compound is selectively delivered to tumor cells, and upon exposure to light, it generates reactive oxygen species that destroy cancer cells while sparing healthy tissue. Its potential in PDT is an exciting avenue for further investigation .
Organic Electronics and Optoelectronics
Due to its conjugated system and electronic properties, (Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is relevant in organic electronics. Researchers are exploring its use in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (FETs). Its ability to transport charge carriers and exhibit fluorescence makes it valuable in these applications .
Chemical Sensors and Detection
The compound’s sensitivity to changes in its environment makes it suitable for chemical sensing applications. Researchers are developing sensors based on its optical properties to detect specific analytes, such as heavy metals, gases, or biomolecules. These sensors find applications in environmental monitoring, food safety, and medical diagnostics .
Eigenschaften
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c1-13(26)23-17-6-4-16(5-7-17)22-11-15(10-21)20-24-19(12-29-20)14-2-8-18(9-3-14)25(27)28/h2-9,11-12,22H,1H3,(H,23,26)/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXOYBMKWIJGIN-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2416969.png)



![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2416974.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2416977.png)
![4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2416980.png)
![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416981.png)
![(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2416982.png)



![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B2416987.png)